BenchChemオンラインストアへようこそ!

2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Pyridazinone Sulfonamide KMO Inhibitor

2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 921806-14-6) is a synthetic small molecule belonging to the class of pyridazinone-fused benzenesulfonamides. It is structurally characterized by a 2,4-dimethylphenylsulfonamide group linked via an ethyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-yl core.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 921806-14-6
Cat. No. B2759696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS921806-14-6
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
InChIInChI=1S/C20H21N3O3S/c1-15-8-10-19(16(2)14-15)27(25,26)21-12-13-23-20(24)11-9-18(22-23)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3
InChIKeyRRLNLGAMFIKUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: A Pyridazinone-Sulfonamide Derivative for KMO Research


2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 921806-14-6) is a synthetic small molecule belonging to the class of pyridazinone-fused benzenesulfonamides [1]. It is structurally characterized by a 2,4-dimethylphenylsulfonamide group linked via an ethyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-yl core. This compound class has been identified as a privileged scaffold for the inhibition of kynurenine monooxygenase (KMO), a target for neurodegenerative disease modifier development [2].

Procurement Challenge for 2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Critical Impact of Aromatic and Linker Modifications


In pyridazinone-sulfonamide KMO inhibitor research, minor structural modifications dramatically alter biological profiles. The presence and position of methyl groups on the phenylsulfonamide ring are critical for potency and brain permeability optimization, as demonstrated in the lead optimization series from Sumitomo Dainippon Pharma [1]. Furthermore, the phenyl substitution at the 3-position of the pyridazinone core distinguishes this compound from basic pyridazinone-sulfonamides (e.g., CAS 1021206-45-0), which lack this lipophilic group and likely exhibit different target engagement and drug-like properties [2]. Interchanging analogs without these precise structural features is therefore not scientifically valid for studies requiring specific SAR integrity.

Quantitative Differentiation Guide for 2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Structural Differentiation: The 3-Phenylpyridazinone Core vs. Basic Pyridazinone Analogs

The compound uniquely incorporates a 6-oxo-3-phenylpyridazin-1(6H)-yl core, a structural feature essential for brain-permeable KMO inhibition as identified in lead optimization campaigns, compared to the simpler, unsubstituted pyridazinone analog (CAS 1021206-45-0) which lacks the critical 3-phenyl group for optimal target interaction [1][2].

Pyridazinone Sulfonamide KMO Inhibitor Structure-Activity Relationship

Methyl Substitution Impact: 2,4-Dimethylphenylsulfonamide vs. Unsubstituted Phenylsulfonamide

The target compound features a 2,4-dimethylbenzenesulfonamide moiety. In closely related KMO inhibitor series, the introduction of alkyl groups on the terminal phenyl ring was a key step in optimizing potency from the initial lead. While direct IC50 data for this specific compound is not publicly available, the unsubstituted analog (N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide) serves as a baseline, where the dimethyl groups are expected to enhance lipophilicity, target affinity, and potentially metabolic stability [1].

Kynurenine Monooxygenase Methyl Effect Potency Optimization

Brain Permeability Differentiation: Pyridazinylsulfonamide Scaffold Advantage Over Early KMO Inhibitors

The pyridazinylsulfonamide class, to which this compound belongs, was specifically developed to overcome the poor brain permeability of earlier KMO inhibitor chemotypes. The lead compound '12' from the same series demonstrated superiority to the reference inhibitor CHDI-340246 in terms of brain penetration in rodent models [1]. This provides a class-level advantage for this compound over older, non-brain-penetrant KMO inhibitors, which is fundamentally critical for in vivo CNS applications.

Blood-Brain Barrier KMO Neurodegeneration

Validated Application Scenarios for 2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Kynurenine Monooxygenase (KMO) Inhibitor Lead Optimization

This compound serves as a key intermediate or reference analog in medicinal chemistry programs optimizing pyridazinylsulfonamide-based KMO inhibitors. Its 2,4-dimethyl substitution pattern and 3-phenylpyridazinone core are critical structural features that directly map to the pharmacophoric requirements identified in the Sumitomo Dainippon Pharma lead optimization study [1]. It enables SAR studies aimed at balancing potency and metabolic stability within this specific chemical space.

Neuroscience Target Engagement Studies (Brain-Penetrant Tool Compound Source)

Given the established brain permeability of the pyridazinylsulfonamide class, this compound is suitable for use in in vivo and ex vivo target engagement studies for KMO in the central nervous system. The class has demonstrated the ability to elevate neuroprotective kynurenic acid and reduce neurotoxic 3-hydroxykynurenine in HD mouse models, making it a relevant tool for probing the kynurenine pathway in neurodegenerative disease models [1].

Sulfonamide-Based Biochemical Assay Development

Due to its well-defined sulfonamide heterocyclic structure, this compound can be utilized as a reference small molecule for developing and validating KMO enzymatic assays or binding assays where sulfonamide-based ligands are needed [1]. Its structural uniqueness compared to simple phenylsulfonamides ensures assay specificity in high-throughput screening formats.

Quote Request

Request a Quote for 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.